Cas no 143284-62-2 (Benzeneacetic acid, 3,4-dihydroxy-, 1-methylethyl ester)

Benzeneacetic acid, 3,4-dihydroxy-, 1-methylethyl ester, is a phenolic ester derivative with notable applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both catechol (3,4-dihydroxy) and ester functional groups, imparts reactivity useful for further chemical modifications. The 1-methylethyl (isopropyl) ester moiety enhances solubility in organic solvents, facilitating its use in synthetic processes. This compound may serve as a precursor for bioactive molecules due to its potential antioxidant properties derived from the dihydroxybenzene core. Its stability under controlled conditions makes it suitable for research and industrial applications requiring precise functional group manipulation. Proper handling is advised due to potential sensitivity to oxidation.
Benzeneacetic acid, 3,4-dihydroxy-, 1-methylethyl ester structure
143284-62-2 structure
Product name:Benzeneacetic acid, 3,4-dihydroxy-, 1-methylethyl ester
CAS No:143284-62-2
MF:C11H14O4
Molecular Weight:210.226
CID:3742493
PubChem ID:53972771

Benzeneacetic acid, 3,4-dihydroxy-, 1-methylethyl ester 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, 3,4-dihydroxy-, 1-methylethyl ester
    • EN300-732970
    • propan-2-yl 2-(3,4-dihydroxyphenyl)acetate
    • 143284-62-2
    • CHEMBL3289682
    • インチ: InChI=1S/C11H14O4/c1-7(2)15-11(14)6-8-3-4-9(12)10(13)5-8/h3-5,7,12-13H,6H2,1-2H3
    • InChIKey: JSULKOYGGHFYEP-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 210.08920892Da
  • 同位素质量: 210.08920892Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • XLogP3: 1.8

Benzeneacetic acid, 3,4-dihydroxy-, 1-methylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-732970-1.0g
propan-2-yl 2-(3,4-dihydroxyphenyl)acetate
143284-62-2
1g
$0.0 2023-06-06

Benzeneacetic acid, 3,4-dihydroxy-, 1-methylethyl ester 関連文献

Benzeneacetic acid, 3,4-dihydroxy-, 1-methylethyl esterに関する追加情報

Recent Advances in the Study of Benzeneacetic Acid, 3,4-dihydroxy-, 1-methylethyl Ester (CAS: 143284-62-2)

The compound Benzeneacetic acid, 3,4-dihydroxy-, 1-methylethyl ester (CAS: 143284-62-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This ester derivative of 3,4-dihydroxyphenylacetic acid (DOPAC) has shown promising potential in various therapeutic applications, particularly in neurodegenerative diseases and oxidative stress-related disorders. Recent studies have focused on its pharmacokinetic properties, metabolic pathways, and mechanism of action, shedding new light on its biomedical relevance.

A 2023 study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound in Parkinson's disease models. The research demonstrated that 143284-62-2 significantly attenuated dopamine neuron degeneration by modulating the Nrf2/ARE pathway, suggesting its potential as a therapeutic agent for Parkinson's disease. The study employed both in vitro and in vivo models, showing dose-dependent neuroprotection with minimal cytotoxicity at therapeutic concentrations.

Another important development comes from recent pharmacokinetic studies analyzing the metabolic stability of 143284-62-2. Research published in Drug Metabolism and Disposition (2024) revealed that the isopropyl ester modification significantly improves the compound's bioavailability compared to its parent acid form. The study identified three primary metabolites through LC-MS analysis and characterized their biological activities, providing crucial information for future drug development efforts.

In the field of oncology, preliminary research has explored the compound's potential as an adjuvant therapy. A 2024 study in Cancer Chemotherapy and Pharmacology reported that 143284-62-2 enhanced the efficacy of standard chemotherapeutic agents in glioblastoma cell lines by modulating reactive oxygen species (ROS) levels and improving drug uptake. These findings, while preliminary, suggest possible applications in combination therapies for resistant cancers.

The synthetic chemistry community has also made progress in developing more efficient routes for producing 143284-62-2. A recent publication in Organic Process Research & Development (2024) described a novel enzymatic esterification method that achieves higher yields (85-92%) with excellent enantioselectivity (>99% ee). This advancement addresses previous challenges in large-scale production and could facilitate further preclinical studies.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Current research gaps include comprehensive toxicity profiling, detailed drug-drug interaction studies, and formulation optimization for improved delivery. Ongoing studies are expected to address these aspects, potentially paving the way for Investigational New Drug (IND) applications in the coming years.

The growing body of research on 143284-62-2 underscores its multifaceted potential in pharmaceutical development. Future directions likely include structure-activity relationship studies to optimize its therapeutic profile, as well as investigations into its potential applications in other disease areas such as cardiovascular disorders and metabolic syndromes.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd